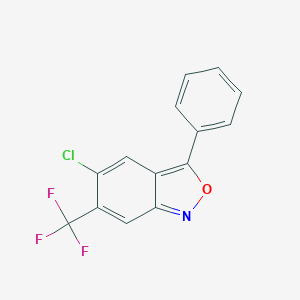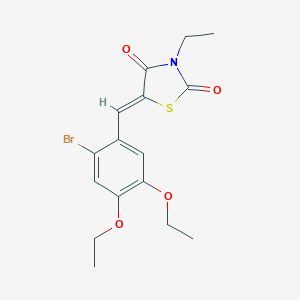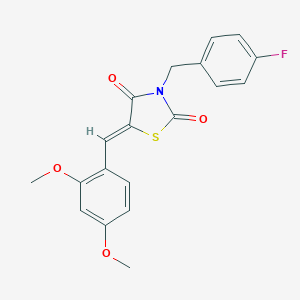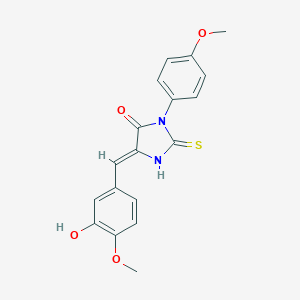
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In
作用机制
The mechanism of action of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is complex and involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are involved in the progression of various diseases. By inhibiting the activity of these enzymes, 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole are still being studied. However, it has been shown to have potent inhibitory effects on MAO and AChE, which are enzymes that play important roles in the regulation of neurotransmitters in the brain. This compound may also have other effects on the body, including anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of using 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole in lab experiments is its potent inhibitory effects on MAO and AChE. This compound may be useful in studying the role of these enzymes in various diseases and in developing new treatments for these diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole. One area of research that holds promise is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential of this compound as a tool for studying the role of MAO and AChE in various diseases, as well as its potential as an anti-inflammatory or antioxidant agent. Additionally, future research may focus on improving the synthesis method of this compound to make it more efficient and cost-effective.
合成方法
The synthesis of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-amino-5-chlorobenzoic acid with trifluoromethyl ketone and phenyl isocyanate. The resulting product is then treated with sodium hydroxide to produce the final compound.
科学研究应用
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential target for drug development.
属性
产品名称 |
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole |
|---|---|
分子式 |
C14H7ClF3NO |
分子量 |
297.66 g/mol |
IUPAC 名称 |
5-chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C14H7ClF3NO/c15-11-6-9-12(7-10(11)14(16,17)18)19-20-13(9)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
KHHBKIZGQPRRPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)
![(2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B307016.png)

![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)


![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)

![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)